

# centanafadine drug interaction potential cytochrome P450

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## Compound Focus: Centanafadine

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## Centanafadine Metabolism & Drug Interaction Profile

The table below summarizes the core quantitative data on **centanafadine's** metabolic pathway and interaction potential.

Aspect	Key Findings	Clinical/Experimental Context
Primary Metabolic Pathway	Metabolized by monoamine oxidase A (MAO-A) [1].	Not a substrate for major CYP enzymes; low inherent potential for CYP-mediated interactions [1].
Enzyme Inhibition/Induction	No functional activity at receptors, transporters, or ion channels at clinically relevant concentrations [1].	In vitro studies show no significant inhibition or induction of CYP enzymes [1].
Effect on Cardiac Repolarization (QTc)	No clinically meaningful effect [1].	C-QTc analysis in a thorough QT study revealed a non-significant slope: -0.001 ms/(ng/mL). Predicted $\Delta\Delta\text{QTcF}$ at supratherapeutic dose (800 mg): -2.72 ms [1].

Aspect	Key Findings	Clinical/Experimental Context
Impact of Organ Impairment	No clinically relevant PK changes in moderate hepatic or severe renal impairment [1].	Suggests dosage adjustment may not be required in these populations.

## Experimental Protocols for Key Assays

### Concentration-QTc (C-QTc) Analysis

This is the standard method to evaluate a drug's potential to delay cardiac repolarization.

- **1. Study Design:** A double-blind, randomized, placebo- and active-controlled (e.g., moxifloxacin 400 mg), crossover trial in healthy adults [1].
- **2. Dosing:** A supratherapeutic dose of **centanafadine** (e.g., 800 mg total daily dose) is administered to maximize exposure and test for ECG effects [1].
- **3. ECG Assessment:** Continuous digital 12-lead ECG monitoring is performed. Multiple ECG traces are extracted at predefined time points (e.g., -0.75, -0.5, -0.25 hours pre-dose and at 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, and 16 hours post-dose) over 24 hours [1].
- **4. PK Sampling:** Blood samples are collected concurrently to measure plasma concentrations of **centanafadine** and its major metabolite [1].
- **5. Statistical Analysis:** The primary endpoint is the placebo-corrected change from baseline in QTc ( $\Delta\Delta\text{QTc}$ ). A **linear mixed-effects model** is used to evaluate the relationship between drug concentration and  $\Delta\Delta\text{QTcF}$  (the C-QTc relationship). Assay sensitivity is confirmed by a significant C-QTc relationship for the positive control (moxifloxacin) [1].

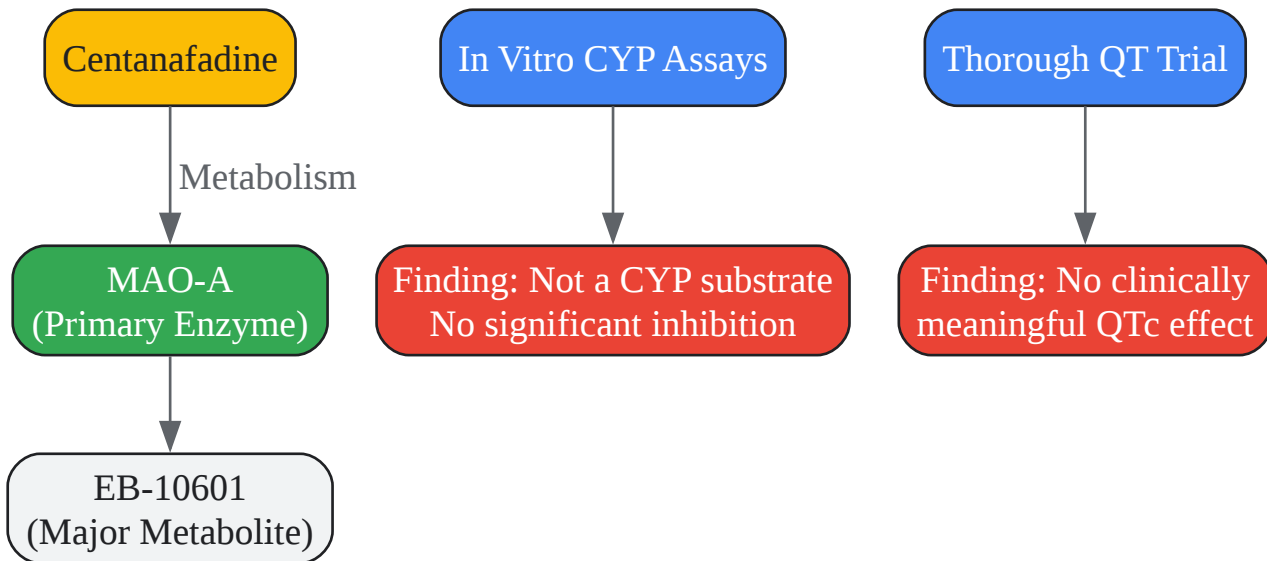
### In Vitro CYP Inhibition/Phenotyping

These studies are conducted preclinically to guide clinical development.

- **1. Enzyme Inhibition: Centanafadine** is incubated with human liver microsomes or recombinant CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) and known probe substrates. The rate of metabolite formation from the probe substrate in the presence of **centanafadine** is compared to the control rate to determine if **centanafadine** acts as an inhibitor [2].

- **2. Enzyme Phenotyping (Reaction Phenotyping):** To identify the enzyme(s) responsible for **centanafadine**'s metabolism, it is incubated with a panel of individual recombinant CYP enzymes or in human liver microsomes with chemical inhibitors or antibodies specific to each major CYP enzyme. The formation of the major metabolite (EB-10601) is tracked to identify the contributing enzymes [1].

The following diagram illustrates the primary metabolic pathway of **centanafadine** and the key experiments to assess its drug interaction potential.



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## Research Implications & Guidance

For scientists designing clinical trials or evaluating **centanafadine**:

- **Low Interaction Concern:** The evidence indicates a **low risk of pharmacokinetic drug-drug interactions** via CYP pathways. Co-administration with CYP inhibitors or inducers is unlikely to significantly alter **centanafadine** exposure [1].
- **Serotonergic Activity Consideration:** As a norepinephrine-dopamine-serotonin reuptake inhibitor (NDSRI), the primary drug interaction consideration is pharmacodynamic. Use with other serotonergic agents (e.g., SSRIs, SNRIs, TCAs, tramadol) requires monitoring for the potential emergence of **serotonin syndrome** [3] [1].
- **Clinical Safety Profile:** The well-defined safety profile from long-term studies shows that adverse events like insomnia, nausea, diarrhea, and headache are typically mild to moderate. This supports its viability for chronic treatment where polypharmacy is common [4].

## Frequently Asked Questions (FAQs)

**Q: Does **centanafadine** require dosage adjustment when co-administered with strong CYP3A4 inhibitors like ketoconazole?** **A:** Based on its non-CYP metabolism, dosage adjustment is likely unnecessary. However, always refer to the latest official prescribing information.

**Q: Can **centanafadine** be safely used in patients with renal or hepatic impairment?** **A:** Pharmacokinetic studies indicate that no clinically relevant changes were observed in individuals with moderate hepatic or severe renal impairment. This suggests that dosage adjustment may not be required in these populations, but clinical monitoring is advised [1].

**Q: Is there an abuse potential associated with **centanafadine**?** **A:** Clinical data suggests **centanafadine** has less abuse potential than classic stimulants. A human abuse liability study indicated it was initially aversive and considered unlikely to be abused by known stimulant users [3].

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## References

1. A Randomized Thorough QT Trial Using Concentration ... [pmc.ncbi.nlm.nih.gov]
2. Role of cytochrome in drug P | Nutrition & Metabolism 450 interactions [nutritionandmetabolism.biomedcentral.com]
3. Safety and Efficacy of Centanafadine Sustained-Release in ... [pmc.ncbi.nlm.nih.gov]
4. 52-Week Open-Label Safety and Tolerability Study of ... [pmc.ncbi.nlm.nih.gov]

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